molecular formula C16H14N4O6S2 B2888022 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868219-02-7

1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2888022
CAS No.: 868219-02-7
M. Wt: 422.43
InChI Key: VIEDCSHWNPGKAK-UHFFFAOYSA-N
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Description

1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with the molecular formula C16H14N4O6S2 and a molecular weight of 422.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable dihydroimidazole precursor reacts with 3-nitrophenylmethylsulfanyl and 4-nitrophenylsulfonyl reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The dihydroimidazole core may also play a role in stabilizing the compound’s conformation, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydrothiazole
  • 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydropyrazole

Uniqueness

Compared to similar compounds, 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole stands out due to its unique dihydroimidazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S2/c21-19(22)13-4-6-15(7-5-13)28(25,26)18-9-8-17-16(18)27-11-12-2-1-3-14(10-12)20(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEDCSHWNPGKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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